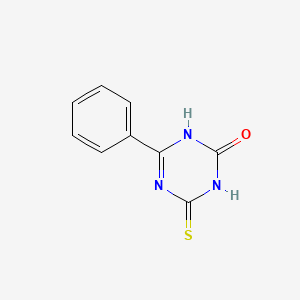

6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one

Description

6-Phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one is a heterocyclic compound belonging to the 1,3,5-triazin-2-one family. Its structure features a sulfanylidene (thione) group at position 4 and a phenyl substituent at position 4.

Properties

IUPAC Name |

6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-8-10-7(11-9(14)12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOHREIWXFQLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=S)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384772 | |

| Record name | AC1MDXVQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32622-40-5 | |

| Record name | AC1MDXVQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method involves the reaction of cyanuric chloride with thiourea and aniline under controlled conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrogenated triazine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry: Utilized in the development of advanced materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of 6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. This inhibition leads to the disruption of DNA synthesis and ultimately induces apoptosis in cancer cells . Additionally, its antibacterial activity may be attributed to its ability to interfere with bacterial DNA gyrase, thereby preventing bacterial replication .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The sulfanylidene group in the target compound may enhance electrophilicity compared to chloro (in Atrazine analogs) or amino groups (in 5AZ), influencing reactivity in nucleophilic environments .

- Steric Effects : Bulky substituents like tert-butyl and trifluoromethyl in 3G11 likely reduce membrane permeability compared to the phenyl group in the target compound .

Antiviral Activity

Herbicidal Activity

Nucleic Acid Analog Potential

- 5AZ (6-Amino-1,3,5-triazin-2-one): Functions as a cytosine analog (5-azacytosine), inhibiting DNA methylation in epigenetic studies .

- Target Compound : The sulfanylidene group could interfere with nucleotide metabolism, though its planar structure may limit DNA/RNA incorporation compared to 5AZ.

Physicochemical Properties

| Property | This compound | 3G11 | TQE |

|---|---|---|---|

| Water Solubility | Low (predicted) | Low | Moderate (ethoxy) |

| LogP (Lipophilicity) | ~2.5 (estimated) | ~3.8 | ~1.2 |

| Hydrogen Bond Donors | 1 (NH) | 1 | 1 |

Insights :

- The target compound’s moderate LogP suggests better membrane permeability than TQE but lower than 3G11.

- Ethoxy and dimethylamino groups in TQE improve solubility, whereas the phenyl group in the target compound may limit aqueous stability .

Biological Activity

Overview

6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one is a heterocyclic compound belonging to the 1,3,5-triazine family. Its unique structure, featuring a phenyl group at the 6-position and a sulfanylidene group at the 4-position, positions it as a significant subject of study in medicinal chemistry and biological research. This article delves into its biological activities, including potential antibacterial, antifungal, and anticancer properties.

- Molecular Formula : C₉H₇N₃OS

- Molecular Weight : 205.24 g/mol

- CAS Number : 32622-40-5

- LogP : 1.53290 (indicating moderate lipophilicity) .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

-

Anticancer Activity :

- The compound may inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. This inhibition disrupts DNA synthesis and promotes apoptosis in cancer cells .

- In studies involving various cancer cell lines, it demonstrated significant cytotoxicity with IC50 values ranging from low micromolar concentrations .

- Antibacterial and Antifungal Properties :

Anticancer Studies

A study evaluated the anticancer potential of various triazine derivatives, including this compound. The results indicated:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).

- IC50 Values :

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These findings suggest potential applications in treating infections caused by resistant strains .

Comparison with Related Compounds

This compound was compared with similar triazine derivatives to assess its biological activity:

| Compound | Anticancer IC50 (μM) | Antibacterial Activity |

|---|---|---|

| 6-chloro-4-sulfanylidene-triazine | >10 | Moderate |

| 6-methyl-4-sulfanylidene-triazine | >15 | Low |

| 6-phenyl-4-sulfanylidene-triazine | <2 | High |

The presence of the phenyl group enhances both the electronic properties and biological activity compared to simpler analogs .

Future Directions

Further research is needed to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Structure–Activity Relationship (SAR) : Understanding how variations in structure affect biological activity can lead to the design of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one?

- Methodological Guidance :

- Solvent-free synthesis : Adapt protocols from triazine derivatives, such as interactions between 5-cyano-1,2,4-triazines and thiol-containing reagents, preserving the sulfanylidene group .

- One-pot synthesis : Explore cotrimerization of nitriles with guanidine derivatives, similar to methods used for 4,6-disubstituted triazin-2-amines .

- Post-synthetic modifications : Introduce phenyl and sulfanylidene groups via nucleophilic substitution or cyclization reactions, as demonstrated in related triazinone syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Guidance :

- FT-IR : Identify functional groups (e.g., C=S stretching at ~1200–1050 cm⁻¹) and hydrogen bonding patterns .

- NMR : Use H-NMR to resolve aromatic protons (6-phenyl group) and C-NMR to confirm the triazinone backbone. Cross-validate with 2D NMR (COSY, HSQC) for ambiguous signals .

- Mass spectrometry : Employ electron impact (EI-MS) to observe fragmentation patterns, such as loss of the sulfanylidene group or phenyl ring cleavage .

Q. How can purity and stability be assessed during storage?

- Methodological Guidance :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to monitor degradation products.

- Thermogravimetric analysis (TGA) : Evaluate thermal stability under inert atmospheres (N₂/Ar) to avoid oxidative decomposition of the sulfanylidene group .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in substitution reactions involving the triazinone core?

- Methodological Guidance :

- DFT calculations : Model reaction intermediates to identify electronic effects (e.g., electron-withdrawing sulfanylidene group directing substitutions to specific positions). Use software like Gaussian or ORCA .

- Kinetic studies : Monitor reaction progress via in situ NMR or UV-vis spectroscopy to determine rate constants for competing pathways .

Q. How do computational methods predict the electronic properties of this compound?

- Methodological Guidance :

- TD-DFT : Simulate UV-vis spectra to correlate experimental absorption bands with electronic transitions (e.g., π→π* or n→π*). Include solvent effects using the PCM model .

- Spin-density analysis : For radical derivatives (e.g., air-stable organic radicals), calculate spin distribution using Mulliken or Löwdin population analysis .

Q. What causes discrepancies in reported stability under ambient conditions?

- Methodological Guidance :

- Controlled atmosphere studies : Compare stability in air vs. inert gas using EPR spectroscopy to detect radical formation, as observed in air-stable triazinone radicals .

- Crystallography : Analyze crystal packing (e.g., hydrogen bonds, π-stacking) to explain differences in stability between polymorphs .

Q. How can mass spectrometry distinguish isomeric byproducts in synthesis?

- Methodological Guidance :

- High-resolution MS (HRMS) : Use Orbitrap or TOF analyzers to resolve isobaric ions (e.g., positional isomers of substituents).

- Tandem MS (MS/MS) : Compare fragmentation pathways (e.g., neutral loss of C₆H₅ vs. C₄H₃S) to identify structural differences .

Data Contradiction Analysis

Q. How should conflicting data on reaction yields be resolved?

- Methodological Guidance :

- Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, temperature gradients) across labs.

- Byproduct profiling : Use LC-MS to identify unaccounted intermediates or side reactions (e.g., oxidation of sulfanylidene to sulfonyl groups) .

Q. Why do computational and experimental bond lengths differ for the triazinone ring?

- Methodological Guidance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.